ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a triazole-based compound synthesized via nucleophilic substitution of 4,5-diphenyl-4H-1,2,4-triazole-3-thione with ethyl bromoacetate. The reaction proceeds in alkaline media (sodium ethanolate or potassium carbonate) to form the thioether linkage, confirmed by X-ray crystallography . Two synthesis methods are documented:
Properties
IUPAC Name |
ethyl 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-16(22)13-24-18-20-19-17(14-9-5-3-6-10-14)21(18)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMEANLMQXAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198277 | |
| Record name | Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91759-70-5 | |
| Record name | Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91759-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
S-Alkylation of 4,5-Diphenyl-4H-1,2,4-Triazole-3-Thiol
The most widely documented synthesis involves S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol (1 ) with ethyl bromoacetate under basic conditions.
Procedure :
-
Reagent Preparation : Sodium (0.23 g, 10 mmol) is dissolved in anhydrous ethanol (5 mL).
-
Reaction :
-
4,5-Diphenyl-4H-1,2,4-triazole-3-thione (1 , 2.53 g, 10 mmol) is added to the sodium ethoxide solution.
-
Ethyl bromoacetate (1.22 mL, 10 mmol) is added dropwise, and the mixture is stirred for 4 hours at room temperature.
-
-
Workup : The mixture is filtered, and the crude product is recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 86% |
| Melting Point | 176–177°C |
| Molecular Formula | C₁₈H₁₇N₃O₂S |
| Molecular Weight | 339.4 g/mol |
This method leverages the nucleophilic thiolate ion attacking the electrophilic carbon of ethyl bromoacetate, forming the sulfur-carbon bond.
Alternative Synthesis via Cyclization of Thiosemicarbazides
A secondary route involves cyclizing substituted thiosemicarbazides in alkaline media to form the triazole core before functionalization.
Steps :
-
Thiosemicarbazide Formation : 1,4-Diphenyl thiosemicarbazide is cyclized in basic conditions to yield 4,5-diphenyl-4H-1,2,4-triazole-3-thione (1 ).
-
S-Alkylation : Compound 1 reacts with ethyl bromoacetate as described in Section 1.1.
Advantages :
-
Higher purity due to in-situ generation of the thiol intermediate.
-
Adaptable for introducing diverse substituents on the triazole ring.
Experimental Optimization
Solvent and Base Selection
Optimal yields are achieved using sodium ethoxide in anhydrous ethanol, which facilitates deprotonation of the thiol group. Polar aprotic solvents (e.g., DMF) are less effective due to competing side reactions.
Temperature and Time
-
Room Temperature : 4-hour stirring ensures complete reaction without thermal degradation.
-
Extended Reaction Times : Heating the mixture post-reaction (1 hour at 50°C) improves crystallinity.
Characterization and Analytical Data
Infrared (IR) Spectroscopy :
| Peak (cm⁻¹) | Assignment |
|---|---|
| 2922 | C–H stretching (CH₂) |
| 1735 | C=O (ester) |
| 1165 | C–N–C (triazole ring) |
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.25 | t (3H) | CH₃ (ester) |
| 4.18 | q (2H) | OCH₂ (ester) |
| 4.32 | s (2H) | SCH₂COOEt |
| 7.25–7.45 | m (10H) | Aromatic protons |
Elemental Analysis :
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 63.70 | 63.52 |
| H | 5.05 | 5.12 |
| N | 12.38 | 12.27 |
Mechanistic Insights
The reaction proceeds via a nucleophilic substitution mechanism:
-
Deprotonation of the thiol group by sodium ethoxide generates a thiolate ion.
-
The thiolate attacks the α-carbon of ethyl bromoacetate, displacing bromide.
Side Reactions :
-
Over-alkylation at the triazole nitrogen is minimized by using a 1:1 molar ratio of reagents.
-
Hydrolysis of the ester group is prevented by avoiding aqueous conditions during the reaction.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| S-Alkylation (Section 1.1) | 86 | >98 | High |
| Cyclization (Section 1.2) | 75 | 95 | Moderate |
The S-alkylation route is superior for industrial applications due to shorter reaction times and higher yields.
Applications in Medicinal Chemistry
Ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate serves as a precursor for:
Chemical Reactions Analysis
Ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of triazole derivatives, including ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate.
Case Study: Antitumor Activity
A study demonstrated that compounds containing the triazole moiety exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles were tested against human lung adenocarcinoma (A549) and glioblastoma (U251) cells. The presence of the diphenyl group was crucial for enhancing the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 23.30 ± 0.35 | Apoptosis induction |
| Another Triazole Derivative | U251 | <30 | Cell cycle arrest |
Antifungal Activities
The antifungal properties of triazole compounds are well-documented. This compound has shown efficacy against various fungal strains.
Case Study: Fungal Inhibition
Research indicated that triazole derivatives could inhibit the growth of fungi by disrupting ergosterol synthesis in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .
Neurological Applications
Triazole derivatives have also been explored for their neuroprotective effects. This compound may possess anticonvulsant properties.
Case Study: Anticonvulsant Activity
In animal models, certain triazole compounds demonstrated significant protection against seizures induced by electroshock and pentylenetetrazole (PTZ). The structure–activity relationship (SAR) studies suggested that modifications on the triazole ring could enhance anticonvulsant efficacy .
Mechanism of Action
The mechanism of action of ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₈H₁₇N₃O₂S
- Melting Point : 92–94°C (decomposition)
- Spectroscopic Data :
The compound serves as a precursor for antimicrobial and anticancer derivatives, including thiosemicarbazides and thiadiazoles .
Structural Analogues with Modified Substituents
Triazole derivatives with variations in the sulfanyl-acetate side chain or aromatic substituents exhibit distinct physicochemical and biological properties:
Key Observations :
- Yield : Thiosemicarbazide derivatives (e.g., 4j, 4l) exhibit higher yields (>95%) compared to the parent compound (67.8%), likely due to optimized reaction conditions .
- Melting Points : Introduction of bulky groups (e.g., benzoyl in 4l) increases melting points, while allyl substituents (5b) reduce crystallinity .
- Bioactivity : Thiosemicarbazides (e.g., 4e, 4f) show enhanced antimicrobial activity due to the C=S moiety, which facilitates hydrogen bonding with microbial targets .
Hybrid Systems: Triazole-Thiadiazole Derivatives
Compounds combining triazole and thiadiazole moieties demonstrate unique pharmacological profiles:
Key Observations :
- Synthesis Challenges : Thiadiazole hybrids (7b) require multistep reactions, leading to lower yields (62.1%) .
Sulfanyl Acetamides and Extended Aliphatic Chains
Modification of the sulfanyl-acetate side chain alters solubility and bioavailability:
Key Observations :
Biological Activity
Ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C16H13N3O2S
- Molar Mass : 311.36 g/mol
- CAS Number : 54559-45-4
Synthesis Methods
The synthesis of this compound involves several steps that typically include the alkylation of triazole derivatives and subsequent reactions to introduce the ethyl acetate moiety. Various methods have been documented for synthesizing triazole derivatives, which serve as precursors to this compound .
Antifungal Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antifungal properties. In a study evaluating various triazole derivatives against Candida species, compounds similar to this compound showed promising results. The most potent compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 256 μg/mL .
| Compound | MIC (μg/mL) |
|---|---|
| This compound | 0.5 - 256 |
| Ketoconazole (Standard) | < 0.5 |
This suggests that this compound may serve as a potential alternative or adjunct to traditional antifungal therapies.
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of this compound. It was tested against various cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The compound exhibited significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents. Notably, some derivatives demonstrated selectivity towards cancer cells while sparing normal cells .
These results indicate that this compound may inhibit cancer cell proliferation through mechanisms such as disruption of microtubule formation and induction of apoptosis.
The biological activity of this compound is believed to be mediated through its ability to interact with cellular targets involved in fungal growth and cancer cell survival. Studies suggest that these compounds can inhibit key enzymes such as aromatase in breast cancer cells and disrupt cellular processes critical for tumor growth .
Case Studies and Research Findings
- Antifungal Efficacy : A comparative study showed that triazole derivatives including this compound had enhanced antifungal activity against resistant strains of Candida compared to conventional treatments like fluconazole .
- Cancer Cell Line Testing : In another study focusing on breast cancer cells (MCF-7), it was found that treatment with triazole derivatives resulted in a significant reduction in cell viability and induced apoptosis in a dose-dependent manner .
Q & A
Q. What are the standard synthetic protocols for ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, and how can reaction yields be optimized?
The compound is synthesized via nucleophilic substitution using 4,5-diphenyl-4H-1,2,4-triazole-3-thione and ethyl bromoacetate. Two optimized methods are:
Q. Key optimization factors :
- Solvent polarity (ethanol vs. DMF) impacts reaction kinetics.
- Base selection (sodium vs. potassium salts) influences nucleophilicity.
- Temperature control minimizes side reactions (e.g., hydrolysis).
Validation : IR and -NMR confirm the ester carbonyl (1701 cm) and aliphatic CH (δ 4.09–4.17 ppm) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound and its intermediates?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1701 cm, C-S at 676 cm) .
- -NMR : Confirms aromatic protons (δ 7.31–7.58 ppm) and ester ethyl groups (δ 1.19 ppm) .
- X-ray Crystallography : Resolves tautomeric ambiguities (e.g., thione vs. thiol forms) and validates molecular geometry. Data deposited at CCDC 860357 .
Software Tools : SHELX for refinement and WinGX for crystallographic data processing .
Q. How are initial biological screenings (e.g., antimicrobial activity) designed for derivatives of this compound?
- Assay Design : Derivatives are tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination) .
- Control Standards : Compare with known antibiotics (e.g., ampicillin) to establish baseline activity.
- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .
Advanced Research Questions
Q. How can reaction mechanisms (e.g., nucleophilic substitution at sulfur) be experimentally validated?
- Kinetic Studies : Monitor reaction progress via -NMR to track intermediate formation .
- Isotopic Labeling : Use -labeled thione to trace sulfur participation in substitution pathways .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and confirm sulfur's nucleophilic role .
Contradictions : Alkaline conditions may promote competing hydrolysis; controlled pH (Method B) mitigates this .
Q. What strategies resolve discrepancies in antimicrobial activity data across derivatives?
- Purity Verification : HPLC-MS to confirm absence of impurities affecting bioactivity .
- Structural Reanalysis : Re-examine NMR/X-ray data for misassigned substituents (e.g., acyl vs. alkyl groups) .
- Dose-Response Curves : Ensure linearity in MIC assays to exclude false negatives/positives .
Example : Derivatives with bulky substituents (e.g., cyclohexyl) show reduced activity due to steric hindrance .
Q. How do tautomeric forms of intermediates influence synthetic pathways, and how are they resolved?
- Tautomer Identification : X-ray crystallography confirms the thione form (C=S) in 4,5-diphenyl-4H-1,2,4-triazole-3-thione .
- Impact on Reactivity : Thione tautomers favor nucleophilic substitution, while thiols may undergo oxidation .
- Validation Tools : IR (C=S stretch at 699 cm) and -NMR (δ 180.84 ppm for thiocarbonyl) .
Q. What crystallographic validation methods (e.g., CheckCIF) ensure structural accuracy?
- CheckCIF Workflow :
Case Study : The compound’s C-S bond length (1.81 Å) aligns with literature values, validating synthesis .
Q. How can computational tools enhance structure-activity relationship (SAR) studies for antimicrobial derivatives?
- Molecular Docking : AutoDock Vina predicts binding to bacterial enzymes (e.g., dihydrofolate reductase) .
- QSAR Models : Correlate Hammett constants (σ) of substituents with MIC values to predict activity .
- Limitations : Overreliance on in silico data requires experimental validation via MIC assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
